molecular formula C63H91N15O18 B15175358 2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid CAS No. 59979-14-5

2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid

Cat. No.: B15175358
CAS No.: 59979-14-5
M. Wt: 1346.5 g/mol
InChI Key: IESFUUMVTXJOQR-VESAVYSMSA-N
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Description

Brevistin is an antimicrobial peptide produced by species of the genus Brevibacillus. This compound is known for its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Brevibacillus species are widely distributed in nature, found in environments such as soil, seawater, and the intestinal tracts of animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brevistin is synthesized through ribosomal or nonribosomal pathways. The ribosomal pathway involves the translation of messenger ribonucleic acid into peptides, while the nonribosomal pathway involves the assembly of peptides by nonribosomal peptide synthetases. These pathways can be further categorized based on specific structural features such as cyclization and the presence of lipid chains .

Industrial Production Methods: Industrial production of brevistin typically involves the cultivation of Brevibacillus species under controlled conditions. The bacteria are grown in nutrient-rich media, and the antimicrobial peptides are extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Brevistin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its antimicrobial properties or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the chemical reactions of brevistin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the peptide .

Major Products Formed: The major products formed from the chemical reactions of brevistin include modified peptides with enhanced antimicrobial activity. These modifications can involve the addition of functional groups or the alteration of the peptide’s structure to improve its efficacy against target bacteria .

Scientific Research Applications

Brevistin has a wide range of scientific research applications In chemistry, it is used to study the structure-activity relationships of antimicrobial peptides In biology, brevistin is used to investigate the mechanisms of bacterial resistance and to develop new antimicrobial agentsIn industry, brevistin is used as a biocontrol agent to prevent the growth of harmful bacteria in food and agricultural products .

Mechanism of Action

Brevistin exerts its antimicrobial effects primarily through cytoplasmic membrane damage. The peptide interacts with the bacterial cell membrane, causing disruption and leakage of cellular contents. This leads to cell death and the inhibition of bacterial growth. Some antimicrobial peptides produced by Brevibacillus species, including brevistin, also inhibit DNA synthesis, protein translation, and synthesis under different conditions .

Comparison with Similar Compounds

Brevistin shares structural similarities with other antimicrobial peptides produced by Brevibacillus species, such as brevibacillin and bogorol. These peptides also exhibit strong antimicrobial activity and are synthesized through similar pathways. brevistin is unique in its specific amino acid sequence and its effectiveness against a broader range of Gram-positive bacteria .

List of Similar Compounds:
  • Brevibacillin
  • Bogorol
  • Gramicidin
  • Tyrocidine
  • Edeine

Biological Activity

The compound 2-[(3S,6S,9S,12S,...]-acetic acid is a complex multi-functional molecule with significant biological potential. This article explores its biological activity through various studies and evaluations.

Chemical Structure and Properties

The compound is characterized by a large and intricate structure featuring multiple functional groups including amines and carboxylic acids. Its molecular formula is noted for its extensive carbon backbone and multiple nitrogen atoms that suggest potential interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit a range of biological activities including:

  • Cytotoxicity : Evaluations have shown that derivatives of bis(2-aminoethyl)amine display cytotoxic effects against various cancer cell lines. For instance, a study reported the in vitro cytotoxic activity of several derivatives against human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma) using the MTT assay method .
  • Anti-inflammatory Effects : The compound's ability to inhibit interleukin release has been documented. In particular, certain derivatives demonstrated a significant reduction in IL-6 levels in treated cells compared to controls .

Case Study 1: Cytotoxic Activity

A series of bis(2-aminoethyl)amine derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compound 6 exhibited the highest growth-inhibitory activity with IC50 values ranging from 13.95 to 15.74 µM across different cancer cell lines. The study utilized both the MTT method for proliferation assays and flow cytometry for apoptosis analysis .

Case Study 2: Apoptotic Mechanism

Further investigations into the apoptotic mechanisms revealed that compounds 3 to 6 significantly increased early apoptosis in A549 cells compared to control groups. The percentages of early apoptotic cells ranged from 28.9% to 42.7%, indicating a strong pro-apoptotic effect .

Table 1: Cytotoxicity Results

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
1A549Not significant-
4CaCo-2ModerateEarly: 35.9%
6HTB-14013.95Early: 42.7%

Properties

CAS No.

59979-14-5

Molecular Formula

C63H91N15O18

Molecular Weight

1346.5 g/mol

IUPAC Name

2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid

InChI

InChI=1S/C63H91N15O18/c1-6-33(3)15-11-14-20-48(80)77-54-35(5)96-63(95)46(25-36-16-9-8-10-17-36)76-58(90)41(22-24-65)72-61(93)53(34(4)7-2)78-60(92)42(26-37-30-67-39-19-13-12-18-38(37)39)70-49(81)31-68-56(88)45(29-52(85)86)75-59(91)43(27-47(66)79)71-50(82)32-69-55(87)44(28-51(83)84)74-57(89)40(21-23-64)73-62(54)94/h8-10,12-13,16-19,30,33-35,40-46,53-54,67H,6-7,11,14-15,20-29,31-32,64-65H2,1-5H3,(H2,66,79)(H,68,88)(H,69,87)(H,70,81)(H,71,82)(H,72,93)(H,73,94)(H,74,89)(H,75,91)(H,76,90)(H,77,80)(H,78,92)(H,83,84)(H,85,86)/t33?,34-,35+,40+,41-,42-,43+,44-,45+,46-,53-,54-/m0/s1

InChI Key

IESFUUMVTXJOQR-VESAVYSMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CC(=O)N)CC(=O)O)CCN)NC(=O)CCCCC(C)CC)C)CC4=CC=CC=C4)CCN

Canonical SMILES

CCC(C)CCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)C(C)CC)CCN)CC4=CC=CC=C4)C

Origin of Product

United States

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